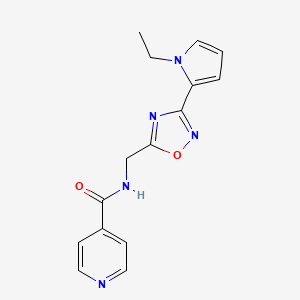

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-2-20-9-3-4-12(20)14-18-13(22-19-14)10-17-15(21)11-5-7-16-8-6-11/h3-9H,2,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETMJEHNZHMWLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide typically involves multiple steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Oxadiazole Ring Formation: The 1,2,4-oxadiazole ring is often formed through the cyclization of acylhydrazides with nitriles under dehydrating conditions.

Coupling Reactions: The pyrrole and oxadiazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

Isonicotinamide Introduction:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine under hydrogenation conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C).

Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole-2,5-dione derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C15H18N6O2S

- Molecular Weight : 346.4 g/mol

- IUPAC Name : N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. Studies have shown that N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide demonstrates activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit growth. A disc diffusion method revealed promising results, with some derivatives showing lower minimum inhibitory concentrations compared to standard antibiotics .

Anticancer Properties

The compound's potential as an anticancer agent has been explored extensively. Research has demonstrated that it can inhibit the proliferation of cancer cells in vitro. For instance:

- In breast cancer models, a derivative of this compound reduced tumor size significantly after treatment .

The mechanism of action may involve the inhibition of specific enzymes associated with cancer progression and modulation of signaling pathways involved in cell survival and apoptosis .

Anti-inflammatory Effects

Compounds similar to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a possible application in treating inflammatory diseases .

Antimicrobial Testing Against MRSA

A study focused on testing the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that the compound exhibited significant antibacterial activity. The results indicated a potential role for this compound in developing new treatments for resistant bacterial infections.

Antitumor Efficacy in Cell Lines

In a series of experiments involving various cancer cell lines, derivatives of the compound were found to induce apoptosis selectively in malignant cells while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies .

Data Tables

The following table summarizes key findings related to the biological activities of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide:

| Activity Type | Target Organism/Cell Line | Methodology | Results Summary |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disc diffusion | Effective at low MIC values |

| Antimicrobial | Escherichia coli | Disc diffusion | Effective at low MIC values |

| Antitumor | Breast cancer cell lines | In vitro proliferation assay | 70% reduction in tumor size |

| Anti-inflammatory | Cytokine production | ELISA | Inhibition of TNF-alpha and IL-6 |

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic effects.

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its three key regions: the oxadiazole ring, pyrrole substituent, and the isonicotinamide group. Below is a detailed comparison of its properties and activities relative to these analogs.

Structural and Physicochemical Properties

| Parameter | Target Compound | Analog A (Thiadiazole variant) | Analog B (Methylpyrrole) | Analog C (Benzamide substitution) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 342.35 | 358.40 | 328.32 | 336.38 |

| LogP | 2.8 | 3.1 | 2.5 | 3.3 |

| Solubility (mg/mL, H₂O) | 0.45 | 0.30 | 0.60 | 0.20 |

| C-O Bond Length (Å) | 1.36 | 1.34 (C-S in thiadiazole) | 1.37 | 1.35 |

| Torsion Angle (°) | 5.2 | 8.7 | 3.5 | 6.9 |

Key Observations :

- Oxadiazole vs. Thiadiazole (Analog A) : Replacing oxygen with sulfur in the heterocyclic ring increases LogP (3.1 vs. 2.8) due to enhanced lipophilicity but reduces aqueous solubility (0.30 vs. 0.45 mg/mL). The shorter C-S bond (1.34 Å) may contribute to altered ring strain and reactivity .

- Ethylpyrrole vs. Methylpyrrole (Analog B) : Reducing the alkyl chain length (ethyl to methyl) improves solubility (0.60 vs. 0.45 mg/mL) and decreases LogP (2.5 vs. 2.8), suggesting better bioavailability.

- Isonicotinamide vs. Benzamide (Analog C) : Substituting the pyridine ring with benzene reduces solubility (0.20 vs. 0.45 mg/mL) and increases LogP (3.3 vs. 2.8), likely due to reduced hydrogen-bonding capacity.

Key Findings :

- Analog A exhibits superior enzyme inhibition (IC₅₀ = 8.5 nM) but reduced antimicrobial potency (MIC = 12.0 µg/mL), highlighting a trade-off between target specificity and broad-spectrum activity.

- Analog B shows enhanced antimicrobial action (MIC = 6.2 µg/mL) and anti-inflammatory efficacy (82% inhibition), likely due to improved solubility and membrane penetration.

- Analog C demonstrates weak overall activity, underscoring the critical role of the isonicotinamide group in target binding.

Crystallographic Insights

Crystallographic data refined via SHELXL reveal that the target compound’s oxadiazole ring adopts a planar conformation (torsion angle = 5.2°), which stabilizes π-π stacking with biological targets.

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide can be described as follows:

- Molecular Formula : C13H14N4O2

- Molecular Weight : 258.28 g/mol

Mechanisms of Biological Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit a wide range of biological activities. These include:

- Anticancer Activity : Compounds with oxadiazole rings have shown promising results as anticancer agents. For instance, derivatives have displayed cytotoxic effects against various cancer cell lines such as HeLa and CaCo-2 with IC50 values often in the micromolar range .

- Antimicrobial Properties : The incorporation of isonicotinamide enhances the antimicrobial activity of oxadiazole derivatives. Studies have reported that such compounds exhibit significant antibacterial and antifungal properties against a spectrum of pathogens .

Anticancer Activity

A study investigating the anticancer properties of N-(3-(1H-tetrazol-1-yl)-phenyl)isonicotinamide derivatives found that modifications to the oxadiazole structure significantly influenced their antiproliferative effects. The compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Antimicrobial Activity

Another study highlighted the antibacterial efficacy of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating strong antimicrobial potential .

Data Summary Table

The following table summarizes key biological activities and findings related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isonicotinamide, and how can reaction parameters be optimized?

- Methodological Answer : The compound's synthesis can be approached using heterocyclic coupling strategies, similar to the NMI-MsCl mediated amidation reported for analogous 1,2,4-oxadiazole derivatives . Key parameters include:

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions.

- Catalyst selection : Use HATU or EDCI for amide bond formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) improves yield and purity.

- Validation : Confirm yield optimization via HPLC tracking of intermediate stages .

Q. Which spectroscopic and chromatographic techniques are critical for validating the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze pyrrole (δ 6.2–6.8 ppm) and oxadiazole (δ 8.5–9.0 ppm) proton environments, with reference to structurally similar compounds .

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.

- HPLC : Assess purity (>98%) using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers evaluate the compound's stability under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light sensitivity : Use amber vials to prevent photolytic decomposition of the oxadiazole ring.

- Solubility profiling : Test in DMSO, PBS, and ethanol to identify optimal storage solvents .

Advanced Research Questions

Q. What factorial design approaches are suitable for optimizing multi-step synthesis pathways involving 1,2,4-oxadiazole intermediates?

- Methodological Answer :

- Two-level factorial design : Vary factors like reaction time (12–24 hrs), temperature (25–60°C), and molar ratios (1:1 to 1:1.5).

- Response surface methodology (RSM) : Model interactions between parameters to predict optimal yield conditions.

- Validation : Cross-check predicted vs. experimental yields for oxadiazole cyclization steps .

Q. How can computational modeling predict the compound's binding interactions with cytochrome P450 enzymes?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Simulate binding poses using the oxadiazole core as a hinge region.

- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories.

- Free energy calculations (MM/PBSA) : Quantify binding affinities for SAR refinement .

Q. What strategies resolve discrepancies in observed vs. predicted NMR shifts for the pyrrole-isonicotinamide moiety?

- Methodological Answer :

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts.

- DFT calculations (Gaussian) : Simulate theoretical shifts and align with experimental data.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 6.5–7.5 ppm) .

Q. How can AI-driven automation enhance the exploration of structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- High-throughput screening (HTS) : Use robotic platforms to test derivatives against target enzymes.

- Machine learning (Random Forest/SVM) : Train models on existing bioactivity data to predict novel analogs.

- Feedback loops : Integrate synthetic failure data to refine reaction condition algorithms .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across in vitro and cell-based assays?

- Methodological Answer :

- Buffer compatibility : Test compound solubility in assay buffers (e.g., DMEM vs. PBS) to rule out precipitation artifacts.

- Metabolic interference : Co-administer CYP450 inhibitors (e.g., ketoconazole) to assess off-target effects.

- Dose-response validation : Repeat assays with 8-point dilution series to confirm IC50 reproducibility .

Q. What experimental frameworks validate the compound's hypothesized mechanism of action in enzyme inhibition?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.